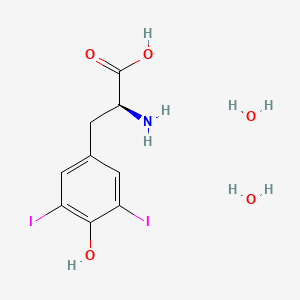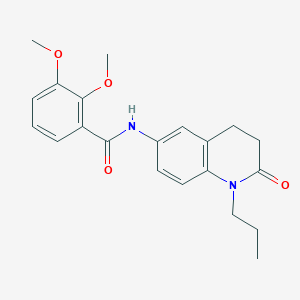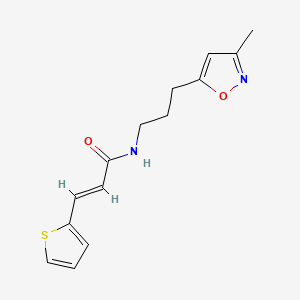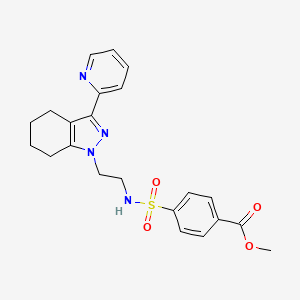
N-(N-Boc-sulfamoyl)glycine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-Boc-sulfamoyl)glycine Methyl Ester is a chemical compound with the CAS Number: 174466-48-9 and a molecular weight of 268.29 . It is a white to brown solid and is used as a pharmaceutical, chemical, paint, and dye intermediate .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The IUPAC name of this compound is methyl (N- (tert-butoxycarbonyl)sulfamoyl)glycinate . The InChI Code is 1S/C8H16N2O6S/c1-8(2,3)16-7(12)10-17(13,14)9-5-6(11)15-4/h9H,5H2,1-4H3,(H,10,12) .Chemical Reactions Analysis
The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis
This compound is a white to brown solid . and should be stored at a temperature of +4C .科学的研究の応用
1. Synthesis of Constrained Analogues of Polyoxamic Acid
N-Boc-activated sulfahydantoin, related to N-(N-Boc-sulfamoyl)glycine Methyl Ester, is used as a starting material for the preparation of threonine homologues. This methodology enables the one-pot preparation of constrained analogues of polyoxamic acid, contributing to stereocontrolled organic synthesis (Djamel Bouchouk et al., 2009).
2. Development of Crown-Carrier-α,α-Disubstituted Glycine
N-t-Boc 6-amino-1,11-(20-crown-6)-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid methyl ester is synthesized as a new crown-carrier-α,α-disubstituted glycine. This compound serves as a potential building block for the synthesis of polypeptide supramolecular devices, showcasing an application in advanced material science (J. Mazaleyrat et al., 1997).
3. Synthesis of Rigid Transition-Metal Receptor Glycine
N-tert-Butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester (Boc-Daf-OMe) represents the first Cα,α-disubstituted glycine containing a rigid bipyridine ligand. This compound is important in the synthesis of peptide supramolecular devices, demonstrating its role in the creation of specialized molecular structures (J. Mazaleyrat et al., 1999).
4. Enantioselective Syntheses of Chiral Glycine Derivatives
The (-)-8-phenylmenthol ester of N-Boc-glycine is used in the enantioselective synthesis of chiral glycine derivatives. This process involves bromination and reduction steps, leading to the production of high optical yield amino acids (D. Hamon et al., 1991).
5. Preparation of Peptide Nucleic Acid Monomers
N-[2-(Fmoc)aminoethyl]glycine esters are synthesized starting from N-(2-aminoethyl)glycine, using a Bis-N-Boc nucleobase protecting group strategy. These esters are key in the synthesis of peptide nucleic acid monomers, illustrating an application in nucleic acid chemistry (F. Wojciechowski & R. Hudson, 2008).
6. Synthesis of Poly[(Ferulic Acid)-alt-(Glycine)]
The copolymerization of ferulic acid and glycine, leading to the development of a highly thermostable aromatic-aliphatic poly(ester-amide), utilizes N-feruloylglycine methyl ester. This demonstrates the compound's utility in polymer chemistry and materials science (Tatsuya Goto et al., 2017).
Safety and Hazards
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylsulfamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O6S/c1-8(2,3)16-7(12)10-17(13,14)9-5-6(11)15-4/h9H,5H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZRUXWJBVEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)
![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)


![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)

![ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2857000.png)
